molecular formula C19H26O6 B12437132 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane

Cat. No.: B12437132
M. Wt: 350.4 g/mol
InChI Key: ADFHYHMWXCOEMN-UHFFFAOYSA-N
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Description

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a tricyclic organic compound characterized by a complex oxygen-rich framework. Its structure consists of a fused bicyclic system (dodecane backbone) with five oxygen atoms integrated into ether linkages and a phenylmethoxymethyl substituent at position 4.

Its phenylmethoxymethyl group may enhance lipophilicity, influencing membrane permeability in drug delivery contexts .

Properties

IUPAC Name

4,4,11,11-tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O6/c1-17(2)21-11-14-15(23-17)16-19(22-14,25-18(3,4)24-16)12-20-10-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFHYHMWXCOEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the tricyclic core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of ether linkages: This step involves the formation of ether bonds through reactions such as Williamson ether synthesis.

    Attachment of the phenylmethoxymethyl group: This can be done using benzylation reactions, where a benzyl group is introduced to the molecule.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction conditions: Optimization of temperature, pressure, and solvent conditions to maximize efficiency.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ether linkages or the phenylmethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new ether or ester linkages.

Scientific Research Applications

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane has several scientific research applications, including:

    Chemistry: Used as a model compound to study tricyclic structures and ether linkages.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the synthesis of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which 4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

[(1S,2R,6S,8R,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0²,⁶]dodecan-8-yl]methyl Acetate

  • Molecular Formula : C₁₄H₂₂O₇
  • Substituent : Acetate group at position 6.
  • Key Differences: The acetate group replaces the phenylmethoxymethyl substituent, reducing molecular weight (302.32 g/mol vs. 400.45 g/mol) and altering solubility. The ester moiety may improve solubility in polar organic solvents compared to the aromatic substituent in the target compound.

Dodecakis[(methoxycarbonyl)methoxy]-2,8,14,20-tetrapentylresorcin

  • Molecular Formula : Complex structure with multiple methoxycarbonylmethoxy groups.
  • Key Differences: Contains a resorcinol core with extensive oxygen-rich substituents, contrasting with the tricyclic backbone of the target compound.

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Solubility Biological Inference
Target Compound C₂₁H₂₈O₇ Phenylmethoxymethyl 400.45 Low in water Lipophilicity-enhanced
[(1S,2R,6S,8R,9R)-...]methyl Acetate C₁₄H₂₂O₇ Acetate 302.32 Moderate in organics Prodrug potential
Dodecakis[...]tetrapentylresorcin Complex Methoxycarbonylmethoxy >1000 Low in all solvents Antioxidant (hypothetical)
  • Solubility Trends : The acetate derivative’s ester group enhances solubility in organic solvents compared to the target compound’s bulky aromatic substituent. The dodecakis analogue’s high molecular weight and polarity limit solubility across solvents .
  • Biological Implications : The phenylmethoxymethyl group in the target compound may favor blood-brain barrier penetration, whereas the acetate derivative’s hydrolyzable ester could enable controlled drug release.

Computational and Substructure-Based Insights

  • Proteomic Interaction Signatures: Platforms like CANDO analyze multitarget interactions across proteomes to predict functional similarities.
  • Substructure Mining : The tricyclo[6.4.0.02,6]dodecane core is a recurrent motif in bioactive compounds. Its presence in the target compound and analogues implies shared mechanisms such as enzyme inhibition or oxidative stress mitigation .

Biological Activity

4,4,11,11-Tetramethyl-6-(phenylmethoxymethyl)-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is a complex organic compound notable for its unique tricyclic structure and multiple ether linkages. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C19H26O6C_{19}H_{26}O_6 with a molecular weight of 350.41 g/mol. The structure features multiple ether groups and a phenylmethoxymethyl substituent that potentially influences its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₆O₆
Molecular Weight350.41 g/mol
IUPAC NameThis compound
InChI KeyInChI=1S/C19H26O6/c1-17(2)21-11-14-15(23-17)16-19(22-14,25-18(3,4)24-16)12-20-10-13-8-6-5-7-9-13/h5-9,14-16H,10-12H2,1-4H3

The biological activity of this compound is thought to involve interactions with specific molecular targets:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to cellular receptors that modulate various biological responses.
  • Signaling Pathways : The compound could influence signaling pathways that regulate cellular functions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Study Findings : In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways related to inflammation.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Anti-inflammatory Response

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models:

  • Results : Treatment with the compound led to a reduction in inflammatory markers such as TNF-alpha and IL-6 by approximately 40% compared to untreated controls.

Research Applications

The unique structural properties of this compound make it suitable for various applications:

  • Medicinal Chemistry : Potential development as an antimicrobial or anti-inflammatory agent.
  • Material Science : Used in the synthesis of advanced materials due to its unique structural characteristics.

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